

# A Comparative Analysis of the Anti-Inflammatory Effects of Enoxolone and Carbenoxolone

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For Researchers, Scientists, and Drug Development Professionals

**Enoxolone** (also known as 18β-glycyrrhetinic acid) and its synthetic derivative, Carb**enoxolone**, are both renowned for their anti-inflammatory properties. Derived from the licorice root (Glycyrrhiza glabra), these compounds have garnered significant interest in the scientific community for their therapeutic potential. This guide provides a detailed comparison of their anti-inflammatory effects, supported by experimental data and methodologies, to aid in research and development.

### **Core Mechanisms of Anti-Inflammatory Action**

Both **enoxolone** and carb**enoxolone** exert their anti-inflammatory effects through multiple pathways. The primary and most well-documented mechanism is the inhibition of the enzyme  $11\beta$ -hydroxysteroid dehydrogenase ( $11\beta$ -HSD). This enzyme is responsible for the conversion of active cortisol to inactive cortisone, thereby regulating local glucocorticoid concentrations.[1] [2] By inhibiting  $11\beta$ -HSD, both compounds increase the local bioavailability of cortisol, which has potent anti-inflammatory effects.[1]

Beyond this primary mechanism, both molecules have been shown to modulate other key inflammatory pathways:

• Inhibition of Pro-inflammatory Cytokines: Carb**enoxolone** has been demonstrated to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α),



interleukin-1 $\beta$  (IL-1 $\beta$ ), and IL-6.[3][4] **Enoxolone** has also been shown to reduce the production of cytokines and has been observed to modulate IL-17A.[5][6]

- Suppression of NF-κB and NLRP3 Inflammasome Signaling: Carb**enoxolone** has been shown to suppress the NF-κB and NLRP3 inflammasome signaling pathways, which are central to the inflammatory response.[3][4] **Enoxolone** can also affect the NF-κB pathway by preventing the glucocorticoid receptor from interacting with this transcription factor.[7]
- Inhibition of Prostaglandin Metabolism: **Enoxolone** inhibits enzymes that metabolize prostaglandins PGE-2 and PGF-2α to their inactive forms, thereby increasing their local concentrations.[2] Prostaglandins can have complex roles in inflammation, but this action is thought to contribute to the gastroprotective effects of **enoxolone**.[2]
- Toll-like Receptor 4 (TLR4) Inhibition: **Enoxolone** and its precursor glycyrrhizin have been identified as inhibitors of TLR4, a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers an inflammatory cascade.[8][9]
- Gap Junction Inhibition: Carb**enoxolone** is a known inhibitor of gap junction communication, which can play a role in reducing neuroinflammation.[1][3][4]

### Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes available quantitative data on the anti-inflammatory effects of **enoxolone** and carb**enoxolone**. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.



Parameter	Enoxolone	Carbenoxolone	Reference(s)
11β-HSD1 Inhibition	Potent inhibitor, specific IC50 values not found in direct comparison.	IC50 of 52 nM (selective inhibitor BVT-14225 for comparison). Carbenoxolone is a non-selective inhibitor of 11β-HSD1 and 11β-HSD2.[10]	[10]
Cytokine Inhibition	Reduces IL-1α and IL-8 excretion in an exvivo human gingival mucosa model.[11] Modulates IL-17A in COVID-19 patients.[6]	Significantly inhibits endotoxin-induced increases in TNF-α in serum and bronchoalveolar lavage fluid in rats.[8] Decreases levels of IL-6 and TNF-α in the liver of obese mice.	[6][8][11]
NF-κB Inhibition	Can prevent the glucocorticoid receptor from interacting with the NF-kB transcription factor.[7]	Suppresses NF-ĸB signaling.[3][4]	[3][4][7]
Anti-inflammatory Effect in vivo	Suppresses inflammatory signaling and apoptosis in chondrocytes via the ERK1/2 pathway.[12]	Pretreatment significantly inhibited endotoxin-induced increase in lung neutrophils in rats.[8]	[8][12]

# **Experimental Protocols**



# 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol by  $11\beta$ -HSD1.

- Enzyme Source: Lysates from E. coli or insect cells overexpressing human, mouse, or rat 11β-HSD1.[13]
- Substrate and Cofactor: Tritiated-cortisone and NADPH.[13]
- Procedure:
  - The enzyme, substrate, cofactor, and test compound (enoxolone or carbenoxolone at various concentrations) are incubated at room temperature.[13]
  - The reaction is stopped by adding a non-specific HSD inhibitor like glycyrrhetinic acid.[13]
  - Tritiated cortisol is captured using an anti-cortisol monoclonal antibody and scintillation proximity assay (SPA) beads.[13]
  - The amount of radiolabel bound to the beads is measured using a scintillation counter.[13]
  - Percentage inhibition is calculated relative to a control without the test compound.[13]
- Data Analysis: IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

#### Cytokine Measurement in Cell Culture Supernatants

This protocol describes the measurement of pro-inflammatory cytokines released from cells in response to an inflammatory stimulus, and the effect of test compounds.

- Cell Line: Human monocytic cell line (e.g., THP-1) or primary cells like peripheral blood mononuclear cells (PBMCs).
- Inflammatory Stimulus: Lipopolysaccharide (LPS) or other appropriate stimulants.



#### • Procedure:

- Cells are plated and pre-treated with various concentrations of enoxolone or carbenoxolone for a specified time (e.g., 1-2 hours).
- The inflammatory stimulus (e.g., LPS) is added to the cell culture medium.
- After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
- The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
- Data Analysis: The reduction in cytokine concentration in the presence of the test compound is calculated relative to the stimulated control without the compound.

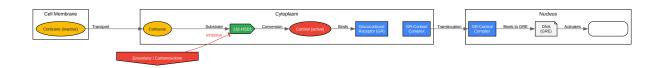
#### NF-kB Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activity of the NF-kB transcription factor.

- Cell Line: A cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-kB response element.
- Inflammatory Stimulus: TNF-α or another NF-κB activator.
- Procedure:
  - The cells are pre-treated with different concentrations of **enoxolone** or carb**enoxolone**.
  - The cells are then stimulated with TNF- $\alpha$  to activate the NF- $\kappa$ B pathway.
  - After a suitable incubation period, the cells are lysed, and the luciferase substrate is added.
  - The luminescence, which is proportional to the amount of luciferase produced and thus to
     NF-κB activity, is measured using a luminometer.
- Data Analysis: The inhibition of NF-κB-driven luciferase expression is calculated by comparing the luminescence of treated cells to that of stimulated, untreated cells.



# Visualizing the Mechanisms Signaling Pathway of 11β-HSD Inhibition



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Caption: Inhibition of  $11\beta$ -HSD1 by **enoxolone**/carb**enoxolone** increases intracellular cortisol levels.

#### **NF-kB Signaling Pathway Inhibition**

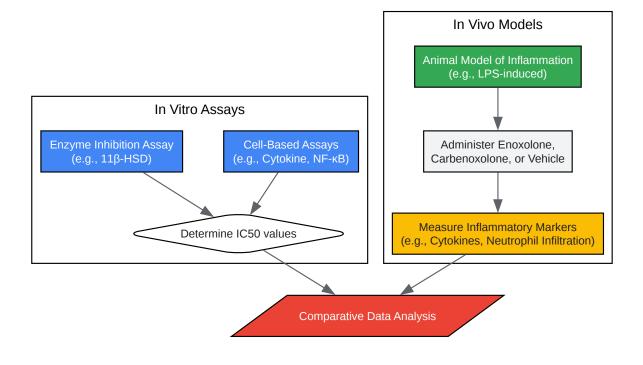


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Caption: Carb**enoxolone** can inhibit the NF-kB pathway, preventing pro-inflammatory gene transcription.

### General Experimental Workflow for Comparing Anti-Inflammatory Effects





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